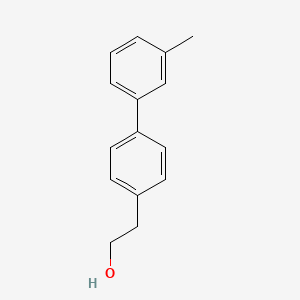

4-(3-Methylphenyl)phenethyl alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-Methylphenyl)phenethyl alcohol is an organic compound characterized by the presence of a phenethyl alcohol group substituted with a 3-methylphenyl group. This compound is known for its applications in the fragrance and flavor industry due to its aromatic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(3-Methylphenyl)phenethyl alcohol can be synthesized through various methods. One common approach involves the reduction of the corresponding ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method includes the Grignard reaction, where phenylmagnesium bromide reacts with 3-methylbenzaldehyde, followed by hydrolysis to yield the desired alcohol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation of the corresponding ketone or aldehyde under controlled temperature and pressure conditions .

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Methylphenyl)phenethyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding hydrocarbon using strong reducing agents.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Corresponding ketone or aldehyde

Reduction: Corresponding hydrocarbon

Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Applications De Recherche Scientifique

Pharmaceutical Applications

- Antimicrobial Activity :

- Cardiovascular Health :

- Anti-cancer Properties :

Cosmetic Applications

- Skin Care :

- Fragrance Industry :

Data Table: Applications Overview

Case Studies

-

Antimicrobial Study :

A study conducted on the antimicrobial efficacy of phenethyl alcohol derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The findings suggest its potential as a natural preservative in pharmaceutical products . -

Cardiovascular Research :

Clinical trials investigating the effects of phenethyl alcohol on blood pressure regulation showed promising results, indicating a reduction in systolic and diastolic pressure among participants treated with the compound over an extended period . -

Cosmetic Efficacy :

A comparative study on anti-aging creams containing this compound revealed statistically significant improvements in skin hydration and elasticity over a 12-week period compared to control groups .

Mécanisme D'action

The mechanism of action of 4-(3-Methylphenyl)phenethyl alcohol involves its interaction with various molecular targets and pathways. As an aromatic alcohol, it can participate in hydrogen bonding and hydrophobic interactions with biological molecules. These interactions can influence the compound’s antimicrobial and antioxidant activities by disrupting microbial cell membranes and scavenging free radicals .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylethyl alcohol: Similar structure but lacks the 3-methyl substitution.

Benzyl alcohol: Contains a benzyl group instead of a phenethyl group.

4-Methoxyphenethyl alcohol: Contains a methoxy group instead of a methyl group

Uniqueness

4-(3-Methylphenyl)phenethyl alcohol is unique due to the presence of the 3-methylphenyl group, which imparts distinct aromatic properties and influences its chemical reactivity and biological activities. This substitution can enhance its fragrance and flavor profile, making it valuable in the fragrance and flavor industry .

Activité Biologique

4-(3-Methylphenyl)phenethyl alcohol, also known as 3-Methylphenethyl alcohol, is an aromatic alcohol that has garnered attention for its potential biological activities. This compound is studied for its antimicrobial and antioxidant properties, making it relevant in various fields, including medicine, food science, and organic synthesis.

This compound possesses a structure that allows it to engage in hydrogen bonding and hydrophobic interactions with biological molecules. These interactions are crucial for its biological activities:

- Antimicrobial Activity : The compound disrupts microbial cell membranes, which is a key mechanism underlying its bacteriostatic effects. Studies indicate that similar phenylethanol derivatives affect the structure of biomembranes, correlating with their antimicrobial efficacy .

- Antioxidant Activity : The compound acts as a scavenger of free radicals, which can mitigate oxidative stress in biological systems. This property is essential for therapeutic applications aimed at reducing oxidative damage in cells.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The exact mechanisms include:

- Membrane Disruption : The compound integrates into bacterial membranes, leading to structural changes that impair cell viability .

- Inhibition of Protein Synthesis : It has been suggested that the compound may affect DNA and RNA synthesis in bacteria, contributing to its bacteriostatic effects .

Antioxidant Properties

The antioxidant potential of this compound has been demonstrated through various assays:

- DPPH Radical Scavenging Assay : This assay measures the ability of the compound to neutralize free radicals. Results indicate a strong scavenging effect, which is beneficial for applications in food preservation and health supplements.

- Hydrogen Peroxide Scavenging : The compound effectively reduces hydrogen peroxide levels in biological systems, further supporting its role as an antioxidant.

Case Studies

-

Microbial Growth Inhibition :

A study conducted on Escherichia coli demonstrated that this compound inhibited bacterial growth in a dose-dependent manner. Concentrations were adjusted based on solubility limits, showing significant bacteriostatic effects at higher doses . -

Oxidative Stress Reduction :

In a cellular model, treatment with this compound resulted in decreased markers of oxidative stress, highlighting its potential therapeutic role in conditions related to oxidative damage.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other phenylethanol derivatives:

| Compound | Antimicrobial Activity | Antioxidant Activity | Mechanism of Action |

|---|---|---|---|

| 2-Phenylethanol | Moderate | High | Membrane disruption |

| This compound | High | High | Membrane disruption and free radical scavenging |

| Phenylacetic Acid | Low | Moderate | Weak membrane interaction |

This table illustrates that while several phenylethanol derivatives exhibit biological activities, this compound stands out due to its combined strong antimicrobial and antioxidant properties.

Propriétés

IUPAC Name |

2-[4-(3-methylphenyl)phenyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-12-3-2-4-15(11-12)14-7-5-13(6-8-14)9-10-16/h2-8,11,16H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRXOLVLMQNONK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.